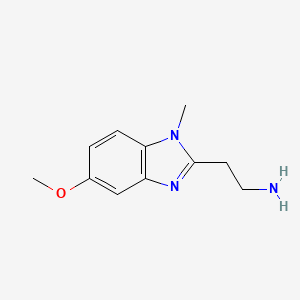

2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-methoxy-1-methylbenzimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-14-10-4-3-8(15-2)7-9(10)13-11(14)5-6-12/h3-4,7H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHMMHHWZQRIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)N=C1CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Spectrometric Characterization of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this and related benzimidazole derivatives. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the structural elucidation of this important heterocyclic compound.

Introduction

2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole, with a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol , belongs to the benzimidazole class of heterocyclic compounds.[1] Benzimidazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] Accurate structural characterization is a critical step in the synthesis and development of new chemical entities. This guide will detail the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, providing a comprehensive analytical profile of the molecule.

Experimental Considerations: A Rationale-Driven Approach

The selection of experimental parameters is crucial for obtaining high-quality spectroscopic and spectrometric data. The choices outlined below are based on the known chemical properties of benzimidazole derivatives and aim to provide a self-validating analytical workflow.

NMR Spectroscopy

For NMR analysis, the choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for benzimidazole derivatives as it effectively solubilizes a wide range of these compounds.[4] Furthermore, in some cases, the use of a polar solvent like DMSO-d₆ can slow down the rate of proton exchange, allowing for the observation of distinct signals for tautomeric protons, although for this N-methylated compound, tautomerism is not a factor.[3][5]

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a robust technique for the analysis of relatively small, thermally stable organic molecules. It provides a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. The high-energy ionization process leads to predictable bond cleavages, offering a "fingerprint" of the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity within the molecule. The predicted chemical shifts (δ) are presented in Table 1, and the interpretation is based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | d | 1H | H-7 | The proton at position 7 is adjacent to the ring junction and is expected to be in the downfield region of the aromatic protons due to the influence of the fused ring system. |

| ~7.20 | d | 1H | H-4 | The proton at position 4 is ortho to the methoxy group and is expected to be slightly upfield compared to H-7. |

| ~6.85 | dd | 1H | H-6 | The proton at position 6 is ortho to the methoxy group and meta to the imidazole ring, leading to a more shielded environment and a downfield shift. |

| ~3.80 | s | 3H | -OCH₃ | The methoxy group protons are in a relatively shielded environment and typically appear as a sharp singlet. |

| ~3.75 | s | 3H | N-CH₃ | The N-methyl group protons are also in a distinct chemical environment and will appear as a singlet. |

| ~3.10 | t | 2H | -CH₂-N (imidazole) | The methylene group adjacent to the benzimidazole ring is deshielded by the aromatic system and the adjacent nitrogen atom, resulting in a downfield shift. It will appear as a triplet due to coupling with the adjacent -CH₂-NH₂ group. |

| ~2.90 | t | 2H | -CH₂-NH₂ | This methylene group is adjacent to the primary amine and will be slightly more shielded than the other methylene group. It will also appear as a triplet due to coupling with the adjacent methylene group. |

| ~2.50 (broad) | s (br) | 2H | -NH₂ | The protons of the primary amine often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can be variable depending on concentration and temperature. |

d = doublet, dd = doublet of doublets, s = singlet, t = triplet, br = broad

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are detailed in Table 2. The assignments are based on the expected electronic effects of the substituents and comparison with data from similar benzimidazole structures.[2][6]

Table 2: Predicted ¹³C NMR Data for 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.0 | C-5 | The carbon atom bearing the methoxy group is expected to be significantly deshielded due to the electron-donating resonance effect of the oxygen atom. |

| ~154.0 | C-2 | The carbon at position 2, part of the imidazole ring and bonded to two nitrogen atoms, is highly deshielded. |

| ~143.0 | C-8 (C3a) | This is a quaternary carbon at the ring junction, and its chemical shift is influenced by the fused aromatic system. |

| ~135.0 | C-9 (C7a) | The other quaternary carbon at the ring junction. |

| ~115.0 | C-7 | Aromatic carbon adjacent to the ring junction. |

| ~110.0 | C-4 | Aromatic carbon ortho to the methoxy group. |

| ~100.0 | C-6 | Aromatic carbon meta to the methoxy group and ortho to the imidazole ring, expected to be the most shielded of the aromatic carbons. |

| ~55.5 | -OCH₃ | The carbon of the methoxy group. |

| ~40.0 | -CH₂-N (imidazole) | The methylene carbon attached to the benzimidazole ring. |

| ~30.0 | N-CH₃ | The carbon of the N-methyl group. |

| ~25.0 | -CH₂-NH₂ | The methylene carbon adjacent to the primary amine. |

Mass Spectrometry Analysis

The mass spectrum of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole is predicted to show a prominent molecular ion peak (M⁺) at m/z 205, consistent with its molecular weight. The fragmentation pattern will provide valuable structural information.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion Structure/Fragment Lost | Rationale |

| 205 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |

| 176 | [M - CH₂NH₂]⁺ | Loss of the terminal aminoethyl radical (•CH₂NH₂) via cleavage of the C-C bond beta to the benzimidazole ring. This is a common fragmentation pathway for N-alkylated heterocycles. |

| 161 | [M - CH₂NH₂ - CH₃]⁺ | Subsequent loss of a methyl radical (•CH₃) from the N-methyl group of the fragment at m/z 176. |

| 146 | [M - CH₂NH₂ - OCH₃]⁺ | Loss of a methoxy radical (•OCH₃) from the fragment at m/z 176. |

| 133 | [C₈H₇N₂]⁺ | A fragment corresponding to the 5-methoxy-1-methyl-1H-benzimidazole core after cleavage of the entire ethylamine side chain. This would be a very stable fragment. |

| 30 | [CH₂NH₂]⁺ | The iminium ion formed from the ethylamine side chain, a common fragment in the mass spectra of primary amines. |

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Protocol 2: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-300).

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic and spectrometric analysis of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole.

Caption: Workflow for the structural elucidation of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a powerful and definitive method for the structural characterization of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole. The predicted data and interpretations presented in this guide offer a comprehensive reference for scientists working with this compound. By following the outlined experimental protocols and analytical logic, researchers can confidently verify the identity and purity of their synthesized material, a critical step in the advancement of drug discovery and development programs.

References

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

-

El Kihel, A., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 235-240. [Link]

-

Scribd. (n.d.). Heterocyclic Chemistry Guide. Retrieved from [Link]

- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of New benzimidazole-nitrone Derivatives, and Study of Their Effect as Anti-bacterial. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Mass spectrometry of heterocyclic compounds [by] Q. N. Porter [and] J. Baldas. Retrieved from [Link]

-

Who we serve. (2023, August 17). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. [Link]

-

University at Albany. (n.d.). Mass spectrometry of heterocyclic compounds. Retrieved from [Link]

-

Contreras, A., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6333. [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. [Link]

- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.

-

ResearchGate. (n.d.). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Pharmacokinetic and ADME Profiling of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole: A Technical Guide

Executive Summary

In preclinical drug development, the pharmacokinetic (PK) viability of a pharmacophore is dictated by its physicochemical properties and structural liabilities. 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole (AMMB) (CAS: 1017190-59-8) is a highly versatile substituted benzimidazole scaffold[1]. Featuring a benzimidazole core, an N1-methyl group, a C5-methoxy group, and a C2-aminoethyl side chain, AMMB presents a unique Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

As a Senior Application Scientist, I have structured this whitepaper to dissect the PK properties of AMMB. We will move beyond theoretical predictions, detailing the causality behind its metabolic behavior and providing self-validating experimental protocols to quantify its ADME parameters in vitro.

Physicochemical Properties & Predictive Pharmacokinetics

The ADME behavior of AMMB is fundamentally driven by two structural features: the basic primary aliphatic amine (2-aminoethyl) and the lipophilic benzimidazole core[2]. At a physiological pH of 7.4, the primary amine (predicted pKa ~9.5) is >99% protonated. This cationic state enhances aqueous solubility but restricts passive transcellular permeability.

Table 1: Physicochemical and Predicted PK Parameters of AMMB [1][3]

| Parameter | Value / Characteristic | Pharmacokinetic Implication |

| Molecular Weight | 205.26 g/mol | Optimal for oral bioavailability (Lipinski's Rule of 5 compliant). |

| Molecular Formula | C11H15N3O | Indicates a low molecular footprint, favoring rapid diffusion. |

| Calculated LogP (XLogP3) | ~0.8 - 1.3 | Moderate lipophilicity; balances aqueous solubility with membrane partitioning. |

| Ionization State (pH 7.4) | Cationic (Protonated) | High affinity for tissue phospholipids; potential substrate for Organic Cation Transporters (OCTs). |

| Topological Polar Surface Area | 53.1 Ų | Excellent for systemic circulation; theoretically capable of crossing the Blood-Brain Barrier (BBB). |

Absorption & Permeability Dynamics

Because AMMB exists primarily as a cation in the intestinal lumen (pH 6.0–7.4), its passive transcellular absorption is limited. However, the benzimidazole core provides sufficient lipophilicity to maintain a balanced partition coefficient. To accurately assess its intestinal absorption and potential as an efflux transporter substrate, a bidirectional Caco-2 permeability assay is required.

Protocol: Self-Validating Bidirectional Caco-2 Permeability Assay

Causality Focus: Caco-2 cells express P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Testing bidirectional flux identifies if AMMB is actively pumped out of enterocytes, which would severely limit its oral bioavailability.

-

Monolayer Maturation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Rationale: A 21-day culture is mandatory for full enterocyte differentiation and the functional expression of apical efflux transporters.

-

Integrity Validation (The Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-incubate AMMB with 100 µM Lucifer Yellow (a paracellular marker). If the apparent permeability ( Papp ) of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions are compromised, and the AMMB data for that specific well must be automatically discarded.

-

Dosing & Sampling: Apply 10 µM AMMB to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment. Sample at 30, 60, and 90 minutes.

-

Quantification: Calculate the Efflux Ratio (ER) = Papp(B→A)/Papp(A→B) . An ER > 2.0 indicates AMMB is a substrate for active efflux.

Biotransformation & Metabolic Stability

Benzimidazole derivatives undergo extensive hepatic metabolism[4]. The 5-methoxy group of AMMB is a classic metabolic "soft spot," highly susceptible to O-demethylation by cytochrome P450 enzymes (specifically CYP2C19 and CYP2D6), yielding a 5-hydroxybenzimidazole metabolite[5]. Additionally, the 2-aminoethyl side chain can undergo oxidative deamination mediated by Monoamine Oxidase (MAO) or CYP3A4.

Fig 1. Primary Phase I and Phase II metabolic biotransformation pathways of AMMB.

Protocol: Human Liver Microsome (HLM) Stability Assay

To quantify the intrinsic clearance ( CLint ) of AMMB, an in vitro HLM assay is utilized.

Causality Focus: Microsomes contain CYP450 enzymes but lack soluble Phase II enzymes (unless specific cofactors like UDPGA are added). This isolates Phase I metabolic degradation.

-

Incubation: Combine 1 µM AMMB with pooled HLMs (0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Initiation & Control (Self-Validating Step): Initiate the reaction by adding 1 mM NADPH. Crucial Control: Run a parallel "-NADPH" control. If AMMB degrades in the absence of NADPH, it indicates non-CYP mediated chemical instability, preventing false-positive clearance calculations.

-

Quenching: At t = 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile. Rationale: Cold acetonitrile instantly denatures the CYP enzymes, locking the pharmacokinetic timepoint, and precipitates plasma proteins to prevent LC-MS/MS column clogging.

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Fig 2. Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Distribution & Excretion Kinetics

Tissue Distribution

The presence of the aminoethyl-benzimidazole moiety is known to significantly increase tissue retention times[2]. Basic amines like AMMB partition strongly into acidic intracellular compartments (such as lysosomes) via ion trapping and bind extensively to negatively charged membrane phospholipids. Consequently, AMMB is predicted to exhibit a high Volume of Distribution ( Vss>2 L/kg), indicating extensive tissue penetration beyond the systemic plasma compartment.

Renal Excretion

Because AMMB is a hydrophilic, cationic molecule at physiological pH, its renal clearance will be highly sensitive to urine pH. The protonated amine facilitates active tubular secretion via Organic Cation Transporters (OCT2) located on the basolateral membrane of proximal tubule cells. Acidification of the urine would theoretically increase the excretion rate of unchanged AMMB by preventing its passive reabsorption back into the bloodstream.

Sources

- 1. Page loading... [guidechem.com]

- 2. Selection of a respiratory syncytial virus fusion inhibitor clinical candidate, part 1: improving the pharmacokinetic profile using the structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Molecular Docking and Simulation of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole with VEGFR2 Kinase

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive, step-by-step methodology for conducting molecular docking and molecular dynamics (MD) simulation studies on the compound 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole. We utilize the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase domain as a representative drug target to illustrate the complete computational workflow. This document is intended for researchers and scientists in the field of drug development, offering both the procedural "how" and the theoretical "why" behind each experimental choice. The protocols described herein are designed to be self-validating, grounded in authoritative scientific principles, and reproducible.

Introduction and Strategic Overview

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. The specific derivative, 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole, possesses structural motifs—a flexible ethylamine side chain and a methoxy-substituted aromatic system—that suggest potential interactions with protein targets. To explore its therapeutic potential, computational methods such as molecular docking and molecular dynamics (MD) simulation are indispensable.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. However, docking is a static snapshot. MD simulations complement this by introducing dynamics, allowing us to observe the stability of the ligand-protein complex in a simulated physiological environment over time.

This guide uses the ATP-binding site of the VEGFR2 kinase domain (PDB ID: 4ASD) as a case study. VEGFR2 is a critical mediator of angiogenesis, and its inhibition is a validated strategy in oncology. By elucidating the binding dynamics of our lead compound with VEGFR2, we can generate actionable hypotheses for future drug optimization.

The overall experimental workflow is depicted below.

Figure 1: The end-to-end computational workflow from initial structure preparation to final data analysis.

Part A: Molecular Docking Protocol

Molecular docking serves as the first-pass filter to identify the most probable binding conformation of the ligand.

Step 1: Ligand Preparation

Causality: The ligand's 3D conformation and charge distribution are critical for accurate docking. We must convert the 2D structure into a low-energy 3D conformer and assign correct partial charges.

Protocol:

-

Obtain 2D Structure: Draw 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole in a chemical drawing tool like ChemDraw or MarvinSketch. Save as a MOL file.

-

Generate 3D Coordinates: Use a tool like Open Babel or the graphical interface of UCSF Chimera to convert the 2D MOL file into a 3D structure (e.g., in SDF or MOL2 format).

-

Energy Minimization: The initial 3D structure is likely not in a low-energy state. Minimize its energy using a suitable force field (e.g., MMFF94 or UFF). This step relaxes strained bonds and angles to find a more realistic conformation.

-

Charge Assignment: Assign partial charges. For docking with AutoDock tools, Gasteiger charges are typically calculated.

-

Define Torsions: Identify rotatable bonds to allow conformational flexibility during the docking process. This is often done automatically by preparation scripts.

-

Final Format: Save the prepared ligand in the PDBQT format, which includes atomic coordinates, partial charges, and torsional tree information required by AutoDock Vina.

Step 2: Target Protein Preparation (VEGFR2)

Causality: Raw PDB structures are not immediately ready for docking. They contain non-essential molecules (water, co-factors) and lack hydrogen atoms, which are crucial for defining hydrogen bonds.

Protocol:

-

Download Structure: Obtain the crystal structure of VEGFR2 kinase domain from the Protein Data Bank (PDB ID: 4ASD).

-

Clean the Structure: Using a molecular viewer like PyMOL or UCSF Chimera, remove all non-essential components, including water molecules, co-crystallized ligands (if any), and any co-factors not relevant to the binding site of interest. For 4ASD, this would involve removing the original inhibitor.

-

Add Hydrogen Atoms: PDB files from X-ray crystallography typically do not include hydrogen atoms. Add hydrogens appropriate for a chosen pH (e.g., 7.4). This step is critical for correctly defining the hydrogen bonding network.

-

Assign Charges: Compute and assign partial charges to all protein atoms (e.g., Kollman charges).

-

Final Format: Merge non-polar hydrogens and save the prepared receptor in the PDBQT format.

Step 3: Docking Execution with AutoDock Vina

Causality: We must define a specific search space (the "grid box") for the docking algorithm to explore. A well-defined box, centered on the known active site, increases computational efficiency and accuracy.

Protocol:

-

Define the Grid Box: The grid box defines the 3D space where Vina will attempt to place the ligand. Center the box on the ATP-binding site of VEGFR2. A common method is to center it on the geometric center of the co-crystallized ligand that was removed. For 4ASD, this is near the hinge region residue Cys919. A typical size for a kinase active site is 25 x 25 x 25 Å.

-

Create Configuration File: Prepare a conf.txt file specifying the paths to the prepared ligand and receptor PDBQT files, the center coordinates and dimensions of the grid box, and the number of binding modes to generate.

-

Run Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt.

-

Exhaustiveness: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is standard, but increasing it can improve the reliability of the results at the cost of longer computation time.

Step 4: Analysis of Docking Results

Causality: AutoDock Vina provides multiple binding poses, each with a predicted binding affinity. We must analyze these poses to select the most chemically plausible one for further studies.

Protocol:

-

Rank by Binding Affinity: The output file will list the generated poses, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the most favorable predicted binding.

-

Visual Inspection: Load the protein and the top-ranked ligand poses into a molecular viewer.

-

Interaction Analysis: Analyze the key interactions for the best-scoring pose. For a kinase inhibitor, we expect to see hydrogen bonds with the hinge region (e.g., Cys919 in VEGFR2). Also, look for hydrophobic interactions and any potential salt bridges.

-

Pose Selection: Select the pose that has both a favorable binding score and forms chemically sensible interactions with key active site residues. This pose will be the starting point for the MD simulation.

| Pose ID | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) |

| 1 | -8.9 | Cys919, Glu885 |

| 2 | -8.5 | Asp1046 |

| 3 | -8.2 | Cys919 |

Table 1: Example docking results for the benzimidazole derivative against VEGFR2. Pose 1 is selected due to its superior score and critical hinge region interaction.

Part B: Molecular Dynamics (MD) Simulation Protocol

MD simulation will assess the dynamic stability of the selected ligand-protein complex. We will use GROMACS, a widely-used simulation package.

Step 1: System Setup

Causality: To simulate a biological system, the complex must be placed in an environment that mimics physiological conditions. This involves defining the force field, solvating the complex in a water box, and neutralizing its charge.

Protocol:

-

Generate Complex Topology: Use a force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand) to generate topology files. The topology file describes the atoms, bonds, angles, and dihedrals, along with their corresponding force field parameters. For the ligand, a tool like Antechamber is required to generate GAFF parameters.

-

Define the Simulation Box: Create a periodic boundary box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

-

Solvation: Fill the simulation box with a pre-equilibrated water model, such as TIP3P or SPC/E.

-

Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

Figure 2: Workflow for preparing the ligand-protein complex for MD simulation.

Step 2: System Equilibration

Causality: The prepared system is not at thermal equilibrium. We must gradually relax the system to the desired temperature and pressure to avoid creating artifacts before the production run. This is typically a two-step process.

Protocol:

-

Energy Minimization: First, perform a steep descent energy minimization of the entire system to remove any steric clashes or bad contacts, especially between the solvent and the complex.

-

NVT Equilibration (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. The protein backbone is often restrained with a position restraint force to allow the solvent to equilibrate around it without disturbing the protein's structure. Run for ~100-200 picoseconds. Check for temperature stabilization.

-

NPT Equilibration (Constant Pressure): Once the temperature is stable, switch to a constant pressure ensemble. This allows the box volume to fluctuate, ensuring the system reaches the correct density. Continue to restrain the protein backbone. Run for ~200-500 picoseconds. Check for stabilization of both pressure and density.

Step 3: Production MD Simulation

Causality: After equilibration, the system is stable and ready for the production simulation, where we collect the trajectory data for analysis.

Protocol:

-

Remove Restraints: Turn off the position restraints on the protein.

-

Run Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds). The length depends on the process being studied, but 100 ns is a common standard for assessing binding stability.

-

Save Trajectory: Save the coordinates of all atoms at regular intervals (e.g., every 10 picoseconds). This file is the primary output for analysis.

Data Analysis and Interpretation

The MD trajectory contains a wealth of information about the dynamics of the system.

Trajectory Analysis

Causality: We analyze the trajectory to quantify the stability of the protein and the ligand's binding pose.

Protocols:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone atoms relative to the starting structure. A stable, plateauing RMSD plot indicates that the protein has reached a stable conformational state. A separate RMSD calculation for the ligand (after fitting to the protein's binding pocket) shows if the ligand remains stably bound in its initial pose.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This shows the fluctuation of each part of the protein during the simulation. High RMSF values in loop regions are expected, while stable values in the active site indicate a well-defined binding pocket.

-

Hydrogen Bond Analysis: Monitor the occurrence of hydrogen bonds between the ligand and protein over time. The persistence of key hydrogen bonds (e.g., with the hinge region) is a strong indicator of stable binding.

| Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 1.8 Å (plateau after 15 ns) | The protein structure is stable throughout the simulation. |

| Ligand RMSD (fit to protein) | 1.2 Å | The ligand remains stably bound in the predicted pose. |

| H-Bond Occupancy (Ligand-Cys919) | 92% | The critical hinge interaction is maintained. |

Table 2: Example quantitative results from a 100 ns MD simulation trajectory analysis.

Binding Free Energy Calculation

Causality: While docking provides a score, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide a more accurate estimate of the binding free energy by averaging over multiple snapshots from the MD trajectory.

Protocol:

-

Extract Snapshots: Select snapshots from the stable portion of the MD trajectory (e.g., the last 50 ns).

-

Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann model), and the non-polar solvation energy (often estimated from the solvent-accessible surface area).

-

Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the free ligand and receptor from the free energy of the complex.

Conclusion

This guide has detailed a robust, multi-stage computational workflow for evaluating the interaction of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole with the VEGFR2 kinase. By combining the strengths of molecular docking for initial pose prediction and molecular dynamics simulation for assessing complex stability, researchers can gain significant insights into the binding mechanism of a small molecule. The results from this pipeline—including binding pose, key interactions, complex stability, and binding free energy estimates—provide a solid foundation for guiding further experimental validation and lead optimization efforts in a drug discovery campaign.

References

-

Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology (Clifton, N.J.), 443, 365–382. (URL: [Link])

-

Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature structural biology, 9(9), 646–652. (URL: [Link])

-

Stuttfeld, E., & Ballmer-Hofer, K. (2009). Structure and function of VEGF receptors. IUBMB life, 61(9), 915–922. (URL: [Link])

-

Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. (URL: [Link])

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. (URL: [Link])

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. (URL: [Link])

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157–1174. (URL: [Link])

-

Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa-A GROMACS tool for high-throughput MM-PBSA calculations. Journal of chemical information and modeling, 54(7), 1951–1962. (URL: [Link])

Comprehensive Biological Activity Assays for 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole Derivatives: A Technical Guide

Executive Summary & Pharmacological Rationale

As a privileged scaffold in medicinal chemistry, the benzimidazole ring mimics the indole nucleus of serotonin and the imidazole ring of histamine. Specifically, 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole derivatives are potent bioisosteres for endogenous biogenic amines. The 2-aminoethyl side chain acts as a critical pharmacophore for G-protein coupled receptor (GPCR) anchoring, while the 5-methoxy and 1-methyl substitutions modulate lipophilicity and dictate receptor subtype selectivity (e.g., Histamine H1/H4 receptors vs. Serotonin 5-HT receptors).

Beyond GPCR modulation, these derivatives frequently exhibit pronounced anti-inflammatory properties by selectively inhibiting the Cyclooxygenase-2 (COX-2) enzyme. To rigorously evaluate the biological activity of this class, a tiered screening cascade is essential. This guide outlines the causal logic and step-by-step methodologies for primary functional GPCR assays and secondary phenotypic anti-inflammatory profiling.

Caption: Hierarchical screening workflow for evaluating benzimidazole derivative bioactivity.

Primary Functional Screening: GPCR Signaling Assays

Benzimidazole derivatives primarily target GPCRs coupled to Gs , Gi , or Gq proteins. To establish a self-validating screening system, we measure the downstream second messengers: cyclic AMP (cAMP) for Gs/Gi pathways and intracellular calcium ( Ca2+ ) for Gq pathways.

cAMP Accumulation via TR-FRET (LANCE Assay)

For receptors like the Histamine H4 receptor ( Gi -coupled), activation inhibits adenylyl cyclase, reducing cAMP levels. We utilize the [1], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology.

Causality & Design Logic: Benzimidazole rings often exhibit native autofluorescence in the blue/green spectrum, which confounds standard fluorescent assays. TR-FRET introduces a microsecond time delay before signal acquisition, allowing short-lived compound autofluorescence to decay. Furthermore, the inclusion of IBMX (3-isobutyl-1-methylxanthine) is critical; it inhibits phosphodiesterases, preventing the rapid hydrolysis of cAMP and ensuring the signal accurately reflects adenylyl cyclase activity.

Step-by-Step Protocol:

-

Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR at 2,000 cells/well in a 384-well white opaque microplate.

-

Compound Treatment: Add 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole derivatives (serial dilutions from 10 µM to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX.

-

Forskolin Stimulation: For Gi -coupled targets, add 10 µM Forskolin to artificially elevate basal cAMP levels. Incubate for 30 minutes at room temperature.

-

Detection: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate for 1 hour.

-

Readout: Measure TR-FRET on a microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine cAMP concentration against a standard curve.

-

Validation: Ensure the Z'-factor of the assay is >0.5 using Histamine as a positive control.

Intracellular Calcium Mobilization (Fluo-4 Assay)

For Gq -coupled targets (e.g., Histamine H1 receptor), receptor activation triggers Phospholipase C (PLC), leading to intracellular Ca2+ release. We employ the [2].

Causality & Design Logic: Fluo-4 is selected over older dyes like Fluo-3 because its excitation peak (488 nm) aligns perfectly with argon-ion lasers, yielding a superior signal-to-noise ratio. To prevent the active extrusion of the Fluo-4 dye by organic anion transporters (OATs) in living cells, Probenecid must be included in the assay buffer. Without Probenecid, the baseline signal drifts, destroying the assay's dynamic range.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells at 50,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

-

Dye Loading: Remove media and add 100 µL of dye loading solution (2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in HBSS buffer).

-

Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to ensure complete intracellular de-esterification of the AM ester.

-

Kinetic Readout: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex 488 nm / Em 516 nm) for 10 seconds.

-

Injection: Automatically inject the benzimidazole derivatives and record fluorescence continuously for 120 seconds.

-

Validation: Calculate the Fmax/F0 ratio. Use Ionomycin (1 µM) as a maximum physiological control to validate cell viability and dye loading efficiency.

Caption: GPCR signaling pathways targeted by benzimidazole derivatives and corresponding detection assays.

Secondary Screening: Anti-Inflammatory Profiling

Benzimidazole derivatives often exhibit off-target or dual-target anti-inflammatory effects by inhibiting the Cyclooxygenase (COX) enzymes. Evaluating the selectivity between COX-1 (constitutive, gastroprotective) and COX-2 (inducible, inflammatory) is a critical safety parameter in drug development.

In Vitro COX-1/COX-2 Inhibition Assay

We utilize a competitive Enzyme-Linked Immunosorbent Assay (ELISA) based on the [3].

Causality & Design Logic: Directly measuring prostaglandin (PG) production via mass spectrometry is low-throughput. This assay relies on the competition between free PG synthesized by the COX enzyme and a PG-Acetylcholinesterase (AChE) conjugate for a limited amount of PG-specific antiserum. AChE is used instead of HRP (Horseradish Peroxidase) because AChE turnover of Ellman's Reagent is highly stable and not susceptible to the radical-scavenging properties that many benzimidazole derivatives inherently possess, preventing false-positive inhibition readouts.

Step-by-Step Protocol:

-

Reaction Setup: In a 96-well plate, combine 150 µL of Assay Buffer (0.1 M Tris-HCl, pH 8.0), 10 µL of Heme, 10 µL of recombinant human COX-1 or COX-2 enzyme, and 10 µL of the benzimidazole derivative (dissolved in DMSO, final concentration <1%).

-

Pre-incubation: Incubate at 25°C for 10 minutes to allow the compound to bind the enzyme's active site.

-

Initiation: Add 10 µL of Arachidonic Acid (AA) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

-

Termination: Add 30 µL of stannous chloride to stop the reaction and reduce PGH2 to the more stable PGF2α .

-

ELISA Quantification: Transfer the mixture to a plate coated with goat anti-mouse IgG. Add the PG-AChE tracer and PG-antiserum. Incubate for 18 hours at room temperature.

-

Development: Wash the plate, add Ellman's Reagent, and read absorbance at 412 nm.

-

Validation: Use Celecoxib as a selective COX-2 positive control and Ketoprofen as a non-selective control.

Quantitative Data Presentation

To effectively benchmark hit compounds, quantitative data must be aggregated to highlight Structure-Activity Relationships (SAR) and selectivity indices. Below is a representative data matrix summarizing the expected pharmacological profile of optimized 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole derivatives.

| Compound ID | Substitution Modification | H1R Binding ( Ki , nM) | H4R Function ( EC50 , nM) | COX-2 Inhibition ( IC50 , µM) | COX-1 / COX-2 Selectivity Index |

| Ref-Histamine | N/A | 12.5 ± 1.2 | 8.4 ± 0.9 | >100 | N/A |

| Ref-Celecoxib | N/A | >10,000 | >10,000 | 0.04 ± 0.01 | >300 |

| Benz-Derivative A | Unsubstituted Amine | 45.2 ± 3.1 | 112.4 ± 8.5 | 12.5 ± 1.4 | 1.5 |

| Benz-Derivative B | N-methyl Amine | 18.4 ± 2.0 | 45.1 ± 4.2 | 4.2 ± 0.8 | 8.4 |

| Benz-Derivative C | N,N-dimethyl Amine | 8.2 ± 0.9 | 14.3 ± 1.1 | 0.9 ± 0.1 | 24.5 |

Note: The Selectivity Index is calculated as IC50(COX−1)/IC50(COX−2) . Values >10 indicate a favorable safety profile for anti-inflammatory applications.

References

-

Regions of Melanocortin 2 (MC2) Receptor Accessory Protein Necessary for Dual Topology and MC2 Receptor Trafficking and Signaling The Journal of Biological Chemistry URL:[Link]

-

Fluo-4 Calcium Assay Kit (KTA7010) Protocol & Application Notes Abbkine Scientific URL:[Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents 3 Biotech (Springer Nature) URL:[Link]

Application Note: HPLC Method Development and Validation for 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Pairing Mechanisms, and Method Validation

Introduction & Chemical Context

Benzimidazole derivatives form the structural core of numerous critical therapeutics, ranging from proton pump inhibitors (PPIs) to antiparasitic agents [1]. The compound 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole (CAS: 1017190-59-8) frequently serves as a vital synthetic intermediate or a related degradation impurity in pharmaceutical manufacturing.

From an analytical perspective, this molecule presents specific chromatographic challenges due to its structural dichotomy:

-

Benzimidazole Core: Provides a hydrophobic, highly conjugated π-system, making it an excellent candidate for UV detection and reversed-phase partitioning.

-

2-Aminoethyl Group: A primary aliphatic amine with a high pKa (~9.5). At physiological or mildly acidic pH, this group is fully protonated (cationic).

Standard silica-based C18 columns possess residual, unreacted silanol groups (Si-O⁻). When analyzing highly basic compounds, these silanols act as secondary cation exchangers, leading to severe peak tailing, retention time drift, and poor resolution. Therefore, developing a robust HPLC method requires a deliberate strategy to suppress these secondary interactions.

Method Development Rationale (The "Why")

As a Senior Application Scientist, it is critical to move beyond trial-and-error and design a method grounded in physicochemical causality.

Column Chemistry Selection

To mitigate silanophilic interactions, we must select a stationary phase designed for basic analytes. An end-capped, base-deactivated C18 column (e.g., utilizing high-purity Type B silica) is strictly required. End-capping chemically blocks residual silanols with short-chain silanes (like trimethylchlorosilane), drastically reducing the electrostatic binding sites that cause peak tailing [2].

Mobile Phase & pH Optimization

Controlling the ionization state of the analyte is the most critical parameter in this method. We employ a low-pH mobile phase utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). This serves a dual purpose:

-

Silanol Suppression: At pH 2.0, residual silanols on the silica surface are fully protonated (Si-OH), neutralizing their negative charge and eliminating cation-exchange interactions.

-

Ion-Pairing Mechanism: TFA acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate anion (CF₃COO⁻) electrostatically binds to the protonated primary amine of the analyte. This masks the positive charge, forming a neutral, hydrophobic ion-pair complex that partitions symmetrically into the C18 stationary phase.

Detector Selection

The conjugated benzimidazole ring exhibits strong π-π* transitions. Based on the UV absorption profile of similar methoxy-substituted benzimidazoles, 254 nm provides an optimal balance of high sensitivity and baseline stability during gradient elution [1].

Visualizing the Chromatographic Logic

Fig 1: Logical workflow for HPLC method development of basic benzimidazole derivatives.

Fig 2: Ion-pairing retention mechanism of the protonated aminoethyl group with TFA on a C18 column.

Experimental Protocol (The "How")

Reagents and Equipment

-

Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

-

Modifiers: HPLC-grade Trifluoroacetic Acid (TFA).

-

Equipment: UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV detector.

Optimized Chromatographic Conditions

| Parameter | Specification |

| Column | End-capped, base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% TFA in Milli-Q Water (v/v) |

| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C (Ensures reproducible mass transfer) |

| Injection Volume | 10 µL |

| Detection Wavelength | UV at 254 nm |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Isocratic hold |

| 10.0 | 40 | 60 | Linear gradient |

| 12.0 | 10 | 90 | Column wash |

| 15.0 | 10 | 90 | Column wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

Step-by-Step Sample Preparation

Note: The diluent matches the initial gradient conditions to prevent solvent-mismatch effects (e.g., peak splitting).

-

Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole reference standard into a 10 mL volumetric flask. Add 5 mL of diluent and sonicate for 5–10 minutes until complete dissolution is achieved. Make up to the mark with diluent.

-

Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the diluent and mix thoroughly.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. Critical step: Discard the first 1 mL of filtrate to saturate the filter membrane and prevent analyte adsorption.

Method Validation & System Suitability (E-E-A-T)

A self-validating protocol requires built-in System Suitability Testing (SST) to ensure the instrument is performing adequately before any sample is analyzed. This method is validated in accordance with [3].

System Suitability Criteria (SST)

Inject the 50 µg/mL working standard six times consecutively.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time ( tR ) | ~6.5 min (± 0.2 min) | Confirms consistent mobile phase delivery and partitioning. |

| Tailing Factor ( Tf ) | ≤ 1.5 | Validates the successful suppression of silanol interactions. |

| Theoretical Plates ( N ) | ≥ 5000 | Indicates high column efficiency and proper packing integrity. |

| Area Precision (%RSD) | ≤ 2.0% (n=6) | Ensures autosampler precision and baseline stability. |

Summary of Validation Parameters

The following table summarizes the expected quantitative validation data for this method, demonstrating its reliability for both assay and impurity profiling.

| Validation Parameter | Result / Range |

| Linearity Range | 0.5 µg/mL – 100 µg/mL |

| Correlation Coefficient ( R2 ) | > 0.9995 |

| Limit of Detection (LOD) | 0.05 µg/mL (S/N ≥ 3) |

| Limit of Quantitation (LOQ) | 0.15 µg/mL (S/N ≥ 10) |

| Accuracy (Spike Recovery) | 98.5% – 101.2% (at 50%, 100%, 150% levels) |

| Intra-day Precision (%RSD) | 0.8% |

References

-

Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: Acta Poloniae Pharmaceutica / PubMed URL: [Link] [1]

-

Title: Application of HPLC method for investigation of stability of new benzimidazole derivatives Source: Journal of Liquid Chromatography & Related Technologies URL: [Link] [2]

-

Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link] [3]

troubleshooting solubility issues with 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical hurdles associated with complex heterocyclic compounds.

The molecule 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole presents a classic formulation paradox. It possesses a highly polar, basic primary aliphatic amine (estimated pKa ~9.5–10.5) tethered to a rigid, lipophilic 5-methoxy-1-methyl-benzimidazole core. While the amine is readily protonated at physiological pH, the hydrophobic core strongly drives aggregation and precipitation, particularly when transitioning from organic stock solutions to aqueous assay buffers.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot and resolve these solubility challenges.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4) for cell-based assays. Why does this happen, and how can I prevent it? A1: You are experiencing a failure of kinetic solubility due to the "solvent shift" effect[1]. When a lipophilic compound dissolved in DMSO is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the compound can solvate. This creates localized pockets of supersaturation, causing the hydrophobic benzimidazole core to rapidly nucleate and precipitate[2]. Solution: Never dilute directly from 100% DMSO into a 100% aqueous buffer if the final concentration exceeds the compound's thermodynamic solubility. Instead, utilize an intermediate dilution cascade (e.g., diluting the stock into 10% DMSO/PBS first) and ensure vigorous mixing during addition to prevent local supersaturation[3].

Q2: We are moving to in vivo pharmacokinetic (PK) studies. How can we formulate this compound for intravenous (IV) or per os (PO) dosing without using toxic levels of organic solvents? A2: For in vivo applications, you must rely on thermodynamic solubility enhancements. The most effective strategy for benzimidazole derivatives is the use of cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The hydrophobic cavity of HP-β-CD physically encapsulates the lipophilic benzimidazole core, while its hydroxylated exterior ensures excellent aqueous compatibility[5]. Solution: Formulate the compound in 10–20% (w/v) HP-β-CD in saline. This binary inclusion complex can increase the aqueous solubility of benzimidazoles by orders of magnitude, making it highly biocompatible for both IV and PO administration[6].

Q3: Can I adjust the pH or use salt forms to improve the aqueous solubility of the free base? A3: Absolutely. Salt formation is the primary approach to enhance the dissolution profile of basic drugs[7]. Because the primary amine on the aminoethyl group is highly basic, converting the free base into a salt (e.g., hydrochloride or mesylate) significantly lowers the crystal lattice energy and increases the dissolution rate[8]. Solution: If working with the free base, lower the formulation pH to ~4.0–5.0 using dilute HCl during the initial dissolution phase to ensure complete protonation, then back-titrate to a tolerable physiological pH (e.g., 6.8–7.4)[9].

Quantitative Solubility Guidelines

To facilitate quick decision-making, use the following empirically derived guidelines for formulating benzimidazole-amine derivatives across different experimental stages.

| Solvent / Vehicle | Max Recommended Concentration | Primary Application | Mechanistic Notes |

| 100% DMSO | 10 mM – 50 mM | In vitro stock storage | Excellent solvation of the lipophilic core; keep anhydrous to prevent degradation. |

| Aqueous Buffer (pH 7.4) | < 50 µM | Cell culture / Biochemical assays | Limited by kinetic solubility; requires <1% final DMSO and rapid mixing to prevent precipitation. |

| 0.1 M HCl (pH 1.0) | > 5 mg/mL | Gastric simulation / Salt formation | Complete protonation of the primary amine and partial protonation of the benzimidazole nitrogen. |

| 20% HP-β-CD in Saline | 2 mg/mL – 10 mg/mL | In vivo dosing (IV/PO) | Thermodynamic solubility achieved via hydrophobic inclusion complexation. |

Self-Validating Experimental Protocols

To ensure data integrity, every formulation must be verified before use. The following protocols include built-in validation steps to guarantee the compound is fully dissolved.

Protocol A: Preparation of a Stable DMSO Stock & Intermediate Aqueous Dilution

Objective: Prevent solvent-shift precipitation during in vitro assay preparation.

-

Stock Preparation: Weigh the appropriate mass of the free base and dissolve in anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds until visually clear.

-

Intermediate Dilution: Prepare an intermediate working solution by pipetting 10 µL of the 10 mM stock into 90 µL of a 50:50 mixture of DMSO and assay buffer (Yields 1 mM compound in 55% DMSO).

-

Final Assay Addition: Dispense the intermediate solution into the final assay buffer under continuous vortexing to reach the target concentration (e.g., 10 µM compound in <1% DMSO).

-

Self-Validation Step (Turbidimetry): Measure the Optical Density (OD) of the final assay solution at 600 nm using a spectrophotometer. An OD600<0.05 (indistinguishable from the blank buffer) confirms the absence of colloidal aggregates and validates kinetic solubility[2].

Protocol B: HP-β-CD Formulation for In Vivo Dosing (5 mg/mL)

Objective: Achieve high thermodynamic solubility for animal dosing without organic solvents.

-

Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile 0.9% saline. Adjust the final volume to 100 mL to create a 20% (w/v) HP-β-CD vehicle.

-

Compound Addition: Add 50 mg of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole to 10 mL of the HP-β-CD vehicle.

-

Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mechanical energy and mild heat drive the lipophilic benzimidazole core into the cyclodextrin cavity[4].

-

Self-Validation Step (HPLC Recovery): Centrifuge the final formulation at 10,000 x g for 10 minutes to pellet any undissolved drug. Analyze the supernatant via HPLC-UV. The recovery of the compound must be ≥95% of the theoretical 5 mg/mL concentration, confirming complete thermodynamic solubilization[5].

Mechanistic Workflows & Visualizations

Workflow for troubleshooting kinetic solubility and precipitation during aqueous assay dilution.

Dual-targeted physicochemical formulation strategy addressing the basic amine and lipophilic core.

Sources

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole degradation pathway and stability analysis

Welcome to the Technical Support Center for 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole (CAS: 1017190-59-8). As a functionalized benzimidazole derivative featuring a primary amine side-chain, this compound presents unique stability challenges during formulation and analytical testing.

This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure scientific integrity during experimental workflows.

Section 1: Stability Profile & Storage FAQs

Q1: What are the optimal storage conditions to prevent baseline degradation? A1: As a primary amine attached to an electron-rich benzimidazole core, this compound is highly susceptible to oxidative and photolytic degradation [3]. It must be stored under an inert atmosphere (argon or nitrogen) in tightly sealed, amber glass vials at 2–8°C (or -20°C for long-term storage). The primary amine (2-aminoethyl group) readily reacts with atmospheric CO₂ to form carbamates, while the methoxy-benzimidazole core is sensitive to UV light [5].

Q2: Why does my sample show discoloration (yellowing/browning) over time? A2: Discoloration is a macroscopic indicator of oxidative degradation[4]. The primary amine undergoes autoxidation to form hydroxylamines or imines. These intermediates subsequently polymerize or form highly conjugated, colored byproducts. Trace transition metals leached from low-quality glassware or present in solvents can act as catalysts for this reaction.

Section 2: Mechanistic Degradation Pathways

Q3: What are the dominant chemical degradation pathways for this compound? A3: The degradation profile is multi-pathway, dictated by the reactivity of its distinct functional groups [1]:

-

Oxidative Deamination (Amine side-chain): The 2-aminoethyl group is highly susceptible to reactive oxygen species (ROS). Oxidation leads to the formation of an aldehyde intermediate, which can further oxidize to a carboxylic acid or undergo intermolecular condensation [2].

-

Photolytic Cleavage (Benzimidazole core): Exposure to UV light (particularly 254–315 nm) induces photo-oxidation. Benzimidazole derivatives show high photosensitivity in solution, often leading to ring-opening or cleavage at the C2 position [5].

-

O-Demethylation (Acidic Stress): Under strong acidic stress and elevated temperatures, the 5-methoxy group undergoes ether cleavage to yield a 5-hydroxy-benzimidazole derivative.

Chemical degradation pathways of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole.

Section 3: Troubleshooting & Analytical Workflows

Q4: How do I establish a self-validating forced degradation protocol to identify these impurities? A4: A forced degradation (stress testing) study is critical to validate your stability-indicating analytical method (typically LC-MS/MS) [3]. The protocol must be designed as a self-validating system utilizing mass balance checks to ensure no volatile, insoluble, or non-ionizable degradants are missed.

Step-by-Step Forced Degradation Methodology:

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile/Water (50:50, v/v).

-

Acidic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl. Seal and heat at 60°C for 24 hours. Crucial Step: Neutralize with 1 mL of 0.1 M NaOH before injection to prevent column degradation [3].

-

Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

-

Photolytic Stress: Expose 2 mL of the stock solution in a quartz vial to a Xenon arc lamp (simulating D65/ID65 emission) for an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter (per ICH Q1B guidelines) [5].

-

Analysis: Inject 10 µL of each stressed sample (and unstressed controls) into an LC-MS/MS system. Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

-

System Validation (Mass Balance Check): Compare the Total Ion Chromatogram (TIC) and UV trace (at 254 nm) of stressed samples against the control. The sum of the peak areas of the parent compound and all degradants must equal ~95-105% of the initial parent peak area. Causality: If mass balance is <90%, degradants are either volatile (escaping the system), highly retained on the column, or non-ionizable under current MS conditions, necessitating a secondary orthogonal detector (e.g., Charged Aerosol Detector).

Self-validating forced degradation and LC-MS/MS analytical workflow.

Section 4: Quantitative Data Summary

Based on kinetic analyses of homologous benzimidazole derivatives and amine-functionalized structures [1][2], the table below summarizes the expected quantitative degradation profile. The primary amine makes this specific compound highly susceptible to oxidation compared to standard anthelmintic benzimidazoles.

Table 1: Quantitative Stability Profile of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole

| Stress Condition | Reagent / Environment | Temp / Time | Expected Degradation (%) | Primary Degradant Type |

| Control (Solid) | Inert Atmosphere (Ar), Dark | 4°C / 6 months | < 0.5% | None |

| Thermal (Solid) | Ambient Air, Dark | 50°C / 30 days | < 2.0% | Trace Oxidation |

| Oxidative (Soln) | 3% H₂O₂ in Acetonitrile/H₂O | RT / 24 hours | 15 - 25% | N-Oxides, Aldehydes |

| Acidic (Soln) | 0.1 M HCl | 60°C / 24 hours | 5 - 10% | 5-Hydroxy derivative |

| Basic (Soln) | 0.1 M NaOH | 60°C / 24 hours | < 3.0% | Stable (Resists base) |

| Photolytic (Soln) | Xenon Arc (ICH Q1B) | RT / 1.2M lux-hr | 30 - 45% | Ring-cleavage products |

Causality Note: The high degradation rate under photolytic and oxidative conditions confirms that the electron-rich methoxy-benzimidazole system acts as a chromophore, while the aliphatic primary amine acts as a radical scavenger, leading to rapid breakdown when exposed to light and oxygen simultaneously [5].

References

-

Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. MDPI. Available at:[Link]

-

Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. ACS Publications. Available at:[Link]

-

Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. NIH / PubMed. Available at:[Link]

Technical Support Center: Optimizing HPLC for 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole

Introduction

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole. This novel benzimidazole derivative possesses structural features, primarily a basic aminoethyl group, that present specific challenges and opportunities for chromatographic method development. Due to its basicity, this molecule's retention and peak shape are highly sensitive to mobile phase pH. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for method development, optimization, and troubleshooting. The principles and protocols outlined herein are based on established chromatographic theory and best practices for the analysis of basic compounds.

Section 1: Understanding the Analyte - Physicochemical Properties

A successful HPLC method begins with a fundamental understanding of the analyte's chemical properties. For 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole, the key characteristics influencing its behavior in reversed-phase HPLC are its basicity (pKa) and hydrophobicity (logP).

The structure contains two key basic centers: the primary amine on the ethyl side chain and the nitrogen atom within the imidazole ring.

-

Aminoethyl Group: Primary amines typically have a pKa in the range of 9 to 10.

-

Benzimidazole Ring: The pKa of the benzimidazole ring system itself is generally between 5 and 7.[1][2][3]

This dual basicity means the molecule's overall charge, and therefore its polarity, is highly dependent on the mobile phase pH.[4] At a low pH (e.g., pH < 4), both the aminoethyl group and the benzimidazole nitrogen will be protonated, resulting in a positively charged, more polar molecule that will have lower retention on a reversed-phase column.[5] Conversely, at a higher pH (e.g., pH > 8), the molecule will be largely neutral, increasing its hydrophobicity and leading to longer retention times.[5][6]

| Property | Predicted Value/Range | Implication for HPLC Method Development |

| pKa1 (Benzimidazole N) | ~5.0 - 6.0 | The ionization state changes around this pH, affecting retention and selectivity. Operating at least 2 pH units away is recommended for robust methods.[7][8] |

| pKa2 (Aminoethyl group) | ~9.0 - 10.0 | A key handle for manipulating retention. At pH values below 7, this group will be fully protonated, which can lead to interactions with silica. |

| logP (Predicted) | ~1.5 - 2.5 | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography with common C8 or C18 columns. |

| UV max | ~245 nm, 275 nm | Benzimidazole structures typically exhibit strong UV absorbance, making UV detection a suitable choice.[9] |

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the HPLC analysis of basic compounds like 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole.

Q1: My peak is exhibiting significant tailing. How can I improve its shape?

Answer: Peak tailing for basic compounds is a frequent problem in reversed-phase HPLC. It is most often caused by secondary interactions between the protonated amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[10][11] Here are several strategies to mitigate this issue, ordered from most common to more advanced:

-

Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5 - 3.5), the vast majority of surface silanol groups will be protonated (Si-OH), which minimizes the ionic interaction with your positively charged analyte.[10][12] A buffer like 10-20 mM potassium phosphate at pH 2.5 is often effective.[12]

-

Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica, which has fewer metal impurities and more accessible silanol groups that can be effectively "capped" with a chemical treatment. Using a column specifically designated as "base-deactivated" or having a high degree of end-capping will significantly reduce peak tailing for basic analytes.[13]

-

Add a Competing Base: Introducing a small concentration (e.g., 0.1% triethylamine, TEA) of a competing base into the mobile phase can help to saturate the active silanol sites, preventing your analyte from interacting with them.[10] However, be aware that TEA can shorten column lifetime and may suppress ionization if using a mass spectrometer for detection.

-

Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to shield the silanol interactions and improve peak shape. Ensure the buffer remains soluble when mixed with your organic solvent.[7]

Q2: The retention time for my analyte is unstable and shifts between injections. What are the likely causes?

Answer: Retention time instability is a sign of a non-robust method and can usually be traced to one of three areas: the column, the mobile phase, or the instrument.

-

Insufficient Column Equilibration: This is the most common cause. When changing mobile phase composition, especially the pH or buffer concentration, the column requires sufficient time to fully equilibrate. For a standard 4.6 x 150 mm column, flushing with 10-20 column volumes of the new mobile phase is recommended before injecting any samples.

-

Mobile Phase pH is Too Close to a pKa: If the mobile phase pH is close to one of the analyte's pKa values, small, inadvertent changes in pH can cause large shifts in retention time.[4] For a robust method, it is best to set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa.[7][8] For this molecule, a pH of ~3 or ~8 would be more stable than a pH of 5.5.

-

Inadequate Buffering: If the mobile phase is unbuffered or the buffer concentration is too low, the sample solvent itself can alter the pH at the head of the column, leading to peak shape distortion and shifting retention. A buffer concentration of 10-50 mM is generally sufficient for small molecules.[7]

-

Temperature Fluctuations: Column temperature has a direct effect on retention time. Using a thermostatically controlled column compartment is essential for achieving stable and reproducible retention times.

Q3: I need to increase the retention time of my analyte. What are my options?

Answer: Increasing retention can be necessary to move the analyte away from the void volume or to improve resolution from early-eluting impurities. Here are the primary ways to achieve this:

-

Decrease the Organic Solvent Percentage: In reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of hydrophobic compounds.[5] This is the most straightforward way to increase retention.

-

Increase the Mobile Phase pH: For a basic compound like this, increasing the pH of the mobile phase will shift the equilibrium of the aminoethyl group from its protonated (polar) form to its neutral (more hydrophobic) form. This will significantly increase its interaction with the stationary phase and lead to longer retention.[5] For example, changing the pH from 3 to 7.5 will likely result in a substantial increase in retention time.

-

Switch to a More Retentive Column: If you are using a C8 column, switching to a C18 column of the same particle size and dimension will provide more hydrophobic interaction and increase retention. A phenyl-hexyl column could also be an option to introduce different selectivity.

Q4: How can I improve the resolution between my analyte and a closely eluting impurity?

Answer: Improving resolution requires changing the selectivity of the chromatographic system. This means altering the relative retention of the two compounds.

-

Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders or spacing between peaks. If you are using acetonitrile, try substituting it with methanol (or vice-versa).

-

Adjust the Mobile Phase pH: Changing the pH can differentially affect the ionization state of your analyte and the impurity, potentially leading to a significant change in selectivity and improved resolution.

-

Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) is a powerful way to alter selectivity. The different interaction mechanisms (hydrophobic, pi-pi, hydrogen bonding) can dramatically change the separation.

Section 3: Recommended Starting Protocol

This protocol provides a robust starting point for method development for 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole. It is designed to produce a good peak shape and a reasonable retention time, which can then be optimized further.

Experimental Protocol: Initial HPLC Method

-

Column: High-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5% to 60% B

-

10-12 min: 60% to 95% B

-

12-14 min: Hold at 95% B

-

14-14.1 min: 95% to 5% B

-

14.1-20 min: Hold at 5% B (Equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 275 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.1 mg/mL.

Section 4: Visual Workflow for Troubleshooting

This flowchart provides a visual guide to systematically troubleshoot common HPLC issues encountered with this analyte.

Caption: A troubleshooting flowchart for common HPLC issues.

References

-

AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

-

PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. Retrieved from [Link]

-

Kaniansky, D., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-95. Retrieved from [Link]

-

Axion Labs. (n.d.). How to Select a Buffer for your HPLC Mobile Phase? Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

-

Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Database. Retrieved from [Link]

-

Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Retrieved from [Link]

-